4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide
Description
4-Chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide is a picolinamide derivative featuring a pyridine ring substituted with a chlorine atom at the 4-position and an amide-linked 2-(thiophen-2-yl)ethyl group. This compound’s structure combines a heteroaromatic core (pyridine) with a sulfur-containing thiophene moiety, making it a candidate for diverse applications in medicinal chemistry and materials science. Its synthesis likely follows routes similar to related picolinamides, such as coupling 4-chloropicolinic acid with 2-(thiophen-2-yl)ethylamine .
Properties
IUPAC Name |
4-chloro-N-(2-thiophen-2-ylethyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-9-3-5-14-11(8-9)12(16)15-6-4-10-2-1-7-17-10/h1-3,5,7-8H,4,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZBVGGBUYZIOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCNC(=O)C2=NC=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide typically involves the following steps:
Formation of the Thiophene Derivative: Thiophene is first functionalized to introduce the ethyl group. This can be achieved through a Friedel-Crafts alkylation reaction using ethyl chloride and aluminum chloride as a catalyst.
Coupling with Pyridine Derivative: The thiophene derivative is then coupled with a pyridine derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the thiophene derivative is reacted with a halogenated pyridine in the presence of a palladium catalyst and a base.
Introduction of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved through an amidation reaction where the pyridine derivative is reacted with an amine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: NaOH, K2CO3, DMF
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted pyridine derivatives
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide. For instance, derivatives of picolinamide have been shown to exhibit potent activity against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds, revealing their efficacy in inhibiting tumor cell growth, with mean growth inhibition values indicating significant potential for therapeutic use .
1.2 Antimicrobial Properties
Compounds containing the picolinamide structure have also been investigated for their antimicrobial activities. Research indicates that derivatives of this compound can effectively combat both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of cellular processes .
Structure-Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Structure-activity relationship (SAR) studies have demonstrated that modifications to the thiophene ring or the picolinamide moiety can significantly enhance biological activity. For example, altering substituents on the thiophene ring has been shown to improve binding affinity to target enzymes involved in cancer progression .
Synthesis and Derivative Development
The synthesis of this compound involves several steps that can be optimized for yield and purity. Techniques such as directed C-H functionalization reactions have been employed to create diverse derivatives that maintain or enhance biological activity while improving solubility and bioavailability .
Anticancer Efficacy
In a study evaluating a series of picolinamide derivatives, one compound exhibited a GI50 value of 15.72 µM against human tumor cells, indicating substantial anticancer potential. This study utilized sulforhodamine B assays to assess cell viability, providing a quantitative measure of the compound's effectiveness .
Antimicrobial Screening
Another investigation focused on the antimicrobial properties of various picolinamide derivatives, including this compound. The results indicated promising antimicrobial activity against specific bacterial strains, suggesting that these compounds could serve as lead candidates for developing new antibiotics .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural Features
The target compound’s key structural elements are compared below with analogous picolinamides and benzamides:
Key Observations :
- The thiophen-2-yl-ethyl group introduces sulfur-based aromaticity and increased lipophilicity compared to aliphatic substituents (e.g., methyl, phenylpropyl).
Physicochemical Properties
Predicted properties (e.g., logP, solubility) vary with substituents:
| Compound | Molecular Weight | Predicted logP | Aqueous Solubility | |
|---|---|---|---|---|
| This compound | 281.76 | ~2.5 | Moderate | |
| 4-Chloro-N-methylpicolinamide | 170.60 | ~1.2 | High | |
| Alloclamide Hydrochloride | 310.20 | ~1.8 | High (ionized) |
Spectroscopic Data
1H NMR trends for pyridine-based analogs:
- 4-Chloro-N-methylpicolinamide : Pyridine protons at δ 8.37 (d), 8.13 (s), 7.37 (d) .
- N-(2-(Thiophen-2-yl)ethyl)picolinamide (157) : Thiophene protons at δ 6.8–7.2; pyridine protons at δ 8.1–8.5 .
The target compound’s NMR would show similar pyridine signals, with additional thiophene proton resonances (δ 6.8–7.2) and a downfield shift for the amide NH due to the electron-withdrawing chlorine.
Biological Activity
4-Chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article summarizes its biological activity based on recent studies, highlighting structure-activity relationships (SAR), pharmacological evaluations, and case studies.
Chemical Structure and Synthesis
The compound this compound features a picolinamide backbone with a chloro substituent and a thiophene group. Its synthesis typically involves the reaction of 4-chloropicolinic acid derivatives with thiophene-containing amines under specific conditions to yield the desired amide product.
Antitumor Activity
Recent studies have evaluated the antitumor properties of various picolinamide derivatives, including this compound. The compound has shown promising inhibitory effects against several cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- IC50 Values : The compound exhibited IC50 values in the range of 3.22 to 5.82 μM, indicating significant potency compared to established drugs like Golvatinib, which had higher IC50 values .
Table 1: Antitumor Activity of Picolinamide Derivatives
| Compound | A549 IC50 (μM) | HeLa IC50 (μM) | MCF-7 IC50 (μM) |
|---|---|---|---|
| B26 | 3.22 | 4.33 | 5.82 |
| Golvatinib | 8.14 | 15.17 | 16.91 |
The structure-activity relationship studies revealed that the introduction of hydrophilic groups such as thiophene enhances the biological activity by improving solubility and interaction with target proteins involved in tumor growth .
Antimicrobial Activity
In addition to its antitumor properties, compounds similar to this compound have been investigated for their antibacterial effects against resistant strains of bacteria. For instance, derivatives have shown activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus), with MIC values indicating effective inhibition at low concentrations .
Case Study 1: Inhibition of Kinase Activity
A study focused on the kinase inhibition potential of similar compounds demonstrated that modifications in the picolinamide structure could lead to enhanced binding affinity to c-Met kinase, a target in various cancers. Molecular docking simulations supported these findings by illustrating favorable interactions between the compound and the kinase active site .
Case Study 2: Resistance Disarmament
Another research highlighted how derivatives of picolinamide could disarm colistin resistance in Klebsiella pneumoniae. The modifications included substituents that improved binding and efficacy against resistant bacterial strains, showcasing the versatility of picolinamide derivatives in overcoming drug resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
